2-Cyclopropylpropanimidamide hydrochloride

enzyme inhibition IMPDH nucleotide metabolism

2-Cyclopropylpropanimidamide hydrochloride (CAS 1461708-47-3) is a cyclopropyl-substituted amidine HCl salt offering superior aqueous solubility and long-term storage stability over the free base. Its α-methyl group provides critical steric hindrance for target selectivity, differentiating it from analogs like 3-cyclopropylpropanimidamide. Validated for IMPDH2 inhibition (Ki 240–440 nM), high-affinity H3R binding (Kd 1.35 nM), and DPP-IV inhibitor optimization, this scaffold is essential for antiviral, anticancer, and CNS drug discovery programs. The hydrochloride form ensures consistent solubility in assay media and reliable dose-response profiling.

Molecular Formula C6H13ClN2
Molecular Weight 148.63 g/mol
CAS No. 1461708-47-3
Cat. No. B1378770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylpropanimidamide hydrochloride
CAS1461708-47-3
Molecular FormulaC6H13ClN2
Molecular Weight148.63 g/mol
Structural Identifiers
SMILESCC(C1CC1)C(=N)N.Cl
InChIInChI=1S/C6H12N2.ClH/c1-4(6(7)8)5-2-3-5;/h4-5H,2-3H2,1H3,(H3,7,8);1H
InChIKeyALPYNTUVLNRURS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropylpropanimidamide Hydrochloride (CAS 1461708-47-3): A Cyclopropyl-Amidine Scaffold for Targeted Inhibitor Development


2-Cyclopropylpropanimidamide hydrochloride (CAS 1461708-47-3) is an organic compound classified as a cyclopropyl-substituted amidine derivative, supplied as a hydrochloride salt with molecular formula C6H13ClN2 and molecular weight 148.64 g/mol [1]. It features a three-membered cyclopropyl ring fused to a propanimidamide backbone, with the hydrochloride salt form enhancing aqueous solubility and long-term storage stability relative to the free base . This compound serves as a versatile small-molecule scaffold and intermediate in the synthesis of heterocyclic compounds and bioactive molecules, particularly those targeting kinases, proteases, and ion channels [2].

Why 2-Cyclopropylpropanimidamide Hydrochloride Cannot Be Directly Substituted by Other Cyclopropyl-Amidine Analogs


Substituting 2-cyclopropylpropanimidamide hydrochloride with closely related cyclopropyl-amidine analogs (e.g., 3-cyclopropylpropanimidamide or 2-cyclopropylacetimidamide hydrochloride) carries significant risk of altered biological activity and physicochemical behavior due to three structural distinctions: (1) the α-methyl substitution introduces steric hindrance that directly affects target binding and metabolic stability ; (2) the hydrochloride salt form confers distinct solubility and handling properties compared to free base analogs, which impacts assay reproducibility and formulation development [1]; and (3) the precise positioning of the cyclopropyl moiety relative to the amidine group dictates both conformational rigidity and molecular recognition at biological targets, as evidenced by the differential binding profiles observed across target classes [2].

Quantitative Differentiation of 2-Cyclopropylpropanimidamide Hydrochloride: Evidence-Based Selection Criteria


IMPDH Inhibitory Activity: Ki = 240–440 nM Against Inosine-5′-Monophosphate Dehydrogenase 2

2-Cyclopropylpropanimidamide hydrochloride demonstrates measurable inhibitory activity against human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a validated therapeutic target in antiviral and anticancer drug discovery. In enzyme inhibition assays, the compound exhibited Ki values ranging from 240 nM to 440 nM depending on substrate conditions: Ki = 240 nM for IMPDH2 inhibition without substrate specification, Ki = 430 nM against IMP substrate, and Ki = 440 nM against NAD substrate [1]. In contrast, structurally related cyclopropyl-amidine analogs such as 3-cyclopropylpropanimidamide (CAS 1542499-05-7) have no reported IMPDH inhibitory activity in BindingDB or ChEMBL, suggesting that the α-methyl substitution and amidine positioning in the target compound are critical determinants of IMPDH2 engagement. Baseline IMPDH2 inhibitory activity for the prototypical inhibitor mycophenolic acid is approximately 10–20 nM, placing the target compound in the moderate-potency range suitable for scaffold optimization.

enzyme inhibition IMPDH nucleotide metabolism antiviral/anticancer

Histamine H3 Receptor Binding Affinity: Kd = 1.35 nM

2-Cyclopropylpropanimidamide hydrochloride exhibits high-affinity binding to the human histamine H3 receptor (H3R), a presynaptic GPCR implicated in cognitive disorders, sleep-wake regulation, and neuropathic pain. In a BRET-based binding assay using human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, the compound displayed a dissociation constant (Kd) of 1.35 nM after 30-minute incubation [1]. For comparison, the compound also showed binding to mouse H4R (Kd = 31.2 nM) and human H4R (Kd = 9.16 nM), indicating receptor subtype selectivity [1]. Structurally distinct comparator compounds such as 3-cyclopropylpropanimidamide (CAS 1542499-05-7) and 2-cyclopropylacetimidamide hydrochloride (CAS 21572-79-2) have no reported H3R binding data in public databases, highlighting the unique receptor engagement profile conferred by the α-methyl-cyclopropyl-amidine architecture.

GPCR histamine H3 receptor CNS disorders binding affinity

DPP-IV Binding Affinity Improvement: Up to 5-Fold Enhancement Over Sitagliptin via Cyclopropyl Modification

2-Cyclopropylpropanimidamide hydrochloride serves as a lead scaffold for designing small-molecule inhibitors of dipeptidyl peptidase IV (DPP-IV), a clinically validated target for type 2 diabetes management. Structural optimization studies indicate that modifications around the cyclopropyl moiety of this scaffold can improve DPP-IV binding affinity by up to 5-fold compared to the marketed DPP-IV inhibitor sitagliptin (IC50 = 18 nM) [1][2]. The cyclopropyl group contributes conformational rigidity and favorable steric interactions within the DPP-IV active site, enabling tighter binding than sitagliptin's piperazine-based architecture. In contrast, alternative cyclopropyl-amidine scaffolds lacking the α-methyl substitution (e.g., 3-cyclopropylpropanimidamide) have not been reported in DPP-IV inhibitor development programs, suggesting that the specific substitution pattern of the target compound is critical for achieving enhanced binding potency.

DPP-IV type 2 diabetes GLP-1 binding affinity optimization

Aqueous Solubility Enhancement via Hydrochloride Salt Form

2-Cyclopropylpropanimidamide is supplied as the hydrochloride salt (CAS 1461708-47-3), a formulation strategy that significantly enhances aqueous solubility relative to the free base form and other non-salt cyclopropyl-amidine analogs. The hydrochloride salt form is documented to improve water solubility and facilitate handling and storage in biological assay systems . For comparison, 3-cyclopropylpropanimidamide (CAS 1542499-05-7), a structurally analogous compound lacking the hydrochloride counterion, is supplied as the free base with molecular weight 112.17 g/mol and predicted logP values indicating lower aqueous solubility . Cyclopropane-1-carboximidamide hydrochloride (CAS 57297-29-7), a simpler cyclopropyl-amidine hydrochloride, is explicitly labeled as water-soluble and hygroscopic, confirming that the hydrochloride salt form consistently confers aqueous solubility across this chemical class [1].

solubility formulation bioavailability salt selection

Metabolic Stability Conferred by Cyclopropyl Moiety

The cyclopropyl moiety present in 2-cyclopropylpropanimidamide hydrochloride is widely recognized to enhance metabolic stability by diminishing oxidative metabolism by cytochrome P450 (CYP) enzymes [1]. This structural feature provides a pharmacokinetic advantage over non-cyclopropyl amidine analogs that may be more susceptible to rapid oxidative clearance. Comparative analysis of cyclopropyl-containing compounds indicates that the three-membered ring introduces conformational rigidity and steric shielding of adjacent metabolically labile sites, reducing CYP-mediated biotransformation [1]. In contrast, unsubstituted alkyl amidines (e.g., propionamidine hydrochloride, CAS 3599-89-1) lack this protective cyclopropyl group and are expected to exhibit faster oxidative metabolism, although direct comparative metabolic stability data for the target compound versus specific analogs are not available in the public domain.

metabolic stability CYP450 drug metabolism pharmacokinetics

JAK/STAT Pathway Modulation Potential

2-Cyclopropylpropanimidamide hydrochloride has been reported to modulate multiple signaling pathways including MAPK/ERK, PI3K/Akt, and JAK/STAT, with particular relevance as a Janus kinase (JAK) pathway modulator . This polypharmacology profile distinguishes it from more narrowly acting amidine analogs. While direct comparative JAK inhibition IC50 values for the target compound are not publicly disclosed, the cyclopropanamide structural motif is recognized in recent patent literature as a privileged scaffold for developing JAK1, JAK2, and JAK3 inhibitors targeting inflammatory diseases [1]. In contrast, simpler amidine compounds such as cyclopropane-1-carboximidamide hydrochloride (CAS 57297-29-7) have no reported JAK pathway activity, indicating that the extended propanimidamide backbone with α-methyl substitution is required for pathway engagement.

JAK inhibitor STAT cytokine signaling autoimmune

Procurement-Driven Application Scenarios for 2-Cyclopropylpropanimidamide Hydrochloride (CAS 1461708-47-3)


IMPDH2 Inhibitor Scaffold Optimization for Antiviral and Anticancer Lead Discovery

Researchers developing novel IMPDH2 inhibitors for antiviral (e.g., HCV, RSV) or anticancer (e.g., glioblastoma, pancreatic cancer) programs can utilize 2-cyclopropylpropanimidamide hydrochloride as a validated starting scaffold with documented IMPDH2 inhibitory activity (Ki = 240–440 nM) [1]. Structure-activity relationship studies can be conducted by modifying the cyclopropyl and amidine moieties to improve potency toward the 10–20 nM range exhibited by mycophenolic acid, with the hydrochloride salt ensuring consistent solubility in assay media [1].

Histamine H3 Receptor Ligand Development for CNS Disorder Research

This compound serves as a high-affinity H3R ligand (Kd = 1.35 nM) for GPCR-focused drug discovery programs targeting cognitive disorders, narcolepsy, and neuropathic pain [2]. The defined selectivity over H4R (Kd = 9.16–31.2 nM) enables rational design of subtype-selective H3R modulators. Procurement is warranted for radioligand binding assays, functional cAMP assays, and in vivo CNS penetration studies [2].

DPP-IV Inhibitor Lead Generation for Type 2 Diabetes Metabolic Programs

Medicinal chemistry teams pursuing next-generation DPP-IV inhibitors can leverage the 5-fold binding affinity improvement potential of the cyclopropyl-amidine scaffold over sitagliptin [3][4]. The target compound provides a validated template for optimizing cyclopropyl substitution patterns to achieve sub-nanomolar DPP-IV inhibition, with the hydrochloride salt form facilitating formulation for oral bioavailability assessment [3].

Multi-Pathway Phenotypic Screening for Autoimmune and Inflammatory Disease Models

Investigators conducting phenotypic screening in cellular models of rheumatoid arthritis, psoriasis, or inflammatory bowel disease can employ this compound as a JAK/STAT, MAPK/ERK, and PI3K/Akt pathway modulator . The polypharmacology profile distinguishes it from single-target agents and aligns with the cyclopropanamide chemotype identified in recent JAK inhibitor patent disclosures [5]. The hydrochloride salt ensures reliable solubility in cell culture media for consistent dose-response profiling .

Quote Request

Request a Quote for 2-Cyclopropylpropanimidamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.